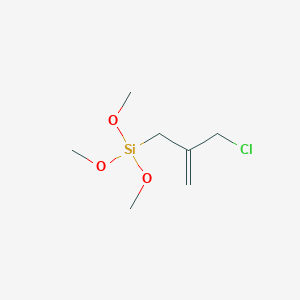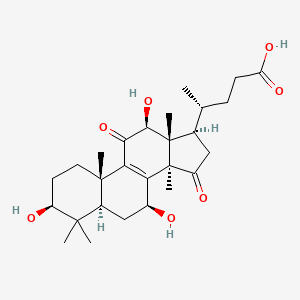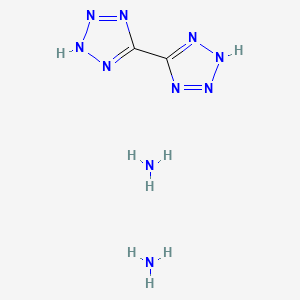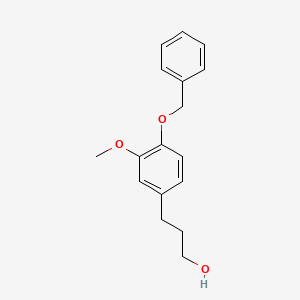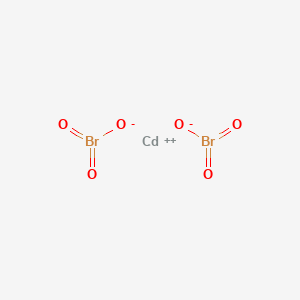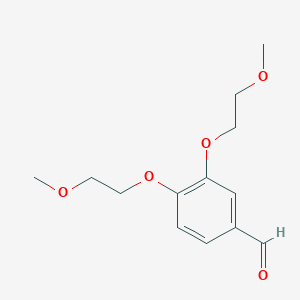
3,4-双(2-甲氧基乙氧基)苯甲醛
描述
“3,4-Bis(2-methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 80407-64-3 . It has a molecular weight of 254.28 . It appears as a yellow to brown powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-bis(2-methoxyethoxy)benzaldehyde . The InChI code for this compound is 1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 .
科学研究应用
合成和材料开发
聚合物合成和性质:Hafeez等人(2019年)合成了双醛单体,包括3,4-双(2-甲氧基乙氧基)苯甲醛的变体。这些单体聚合形成了聚(偶氮亚甲基),重点是它们的光谱表征和电导率,显示出比先前报道的电导率显著更高(Hafeez et al., 2019)。
有机合成:Massacret等人(1999年)讨论了钯(0)催化合成2-乙烯基-2,3-二氢-苯并[1,4]二噁烷的化合物,这些化合物与3,4-双(2-甲氧基乙氧基)苯甲醛相关。该研究重点研究了与各种取代苯-1,2-二酚的反应(Massacret et al., 1999)。
化学反应和机制:Malik等人(2016年)研究了各种甲氧基苯甲醛的氧化,包括3,4-双(2-甲氧基乙氧基)苯甲醛的衍生物。该研究侧重于在水性乙酸介质中的氧化动力学和机制(Malik et al., 2016)。
化学合成和分析
复杂合成和表征:Amer等人(2020年)使用双(2-甲氧基苯基亚甲基)联苯-4,4'-二胺合成了席夫碱配合物,这与3,4-双(2-甲氧基乙氧基)苯甲醛在结构上相关。该研究详细介绍了用于表征的分析技术(Amer et al., 2020)。
发光材料:Lowe和Weder(2002年)合成了1,4-双-(α-氰基-4-甲氧基苯乙烯)苯,包括3,4-双(2-甲氧基乙氧基)苯甲醛的衍生物。该研究探讨了这些化合物的发光性能(Lowe & Weder, 2002)。
化学过程开发:Kühl等人(2007年)进行了一项关于酶催化的不对称C–C键形成的研究,使用苯甲醛裂解酶,与3,4-双(2-甲氧基乙氧基)苯甲醛的衍生物相关。该研究侧重于反应工程和为制备合成开发反应器概念(Kühl等人,2007)。
安全和危害
属性
IUPAC Name |
3,4-bis(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGMQBVLGNIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581644 | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(2-methoxyethoxy)benzaldehyde | |
CAS RN |
80407-64-3 | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

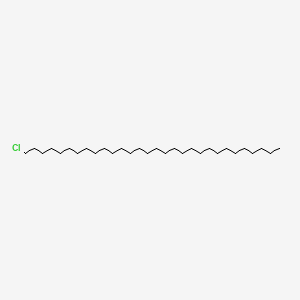
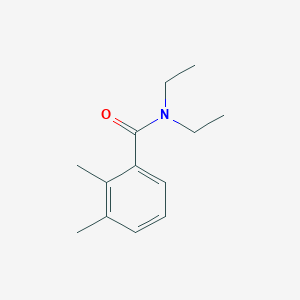
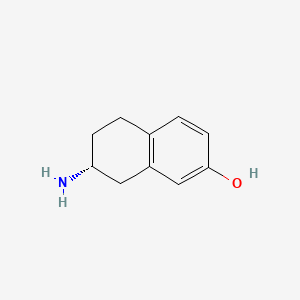
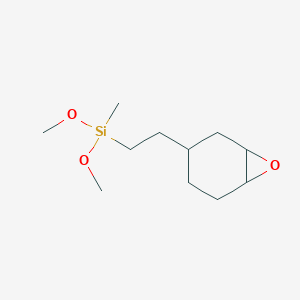
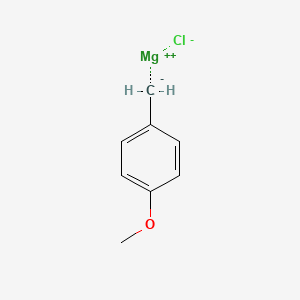
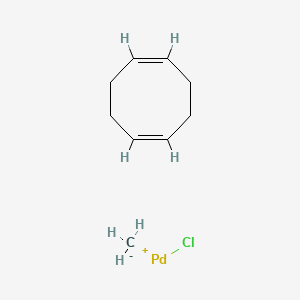
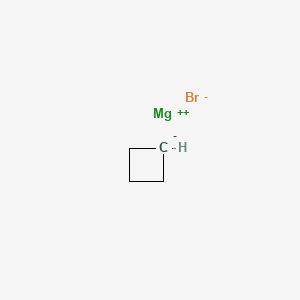
![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)
